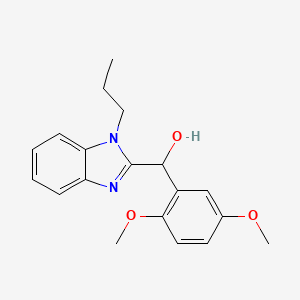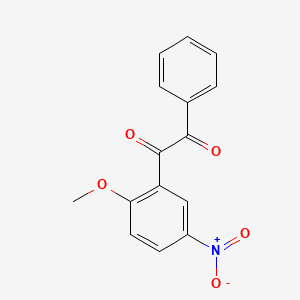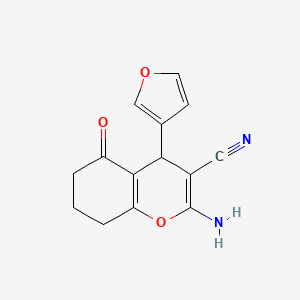![molecular formula C28H16N2O5 B5088393 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}](/img/structure/B5088393.png)
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} is a chemical compound that belongs to the family of diarylethynes. It is a yellow crystalline solid that is used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} is not fully understood. However, it is believed that this compound can undergo photo-induced electron transfer (PET) reactions. This means that upon absorption of light, the electrons in the nitro groups are excited to higher energy levels, and this leads to the formation of radical species. These radical species can then react with other molecules in the vicinity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} has been shown to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses. In addition, it has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} in lab experiments is its high solubility in organic solvents such as DMF and NMP. This makes it easy to handle and purify. In addition, this compound has a high molar extinction coefficient, which makes it suitable for use as a fluorescent probe. However, one of the limitations of using this compound is its high toxicity. It is important to handle this compound with care and to use appropriate safety measures.
Direcciones Futuras
There are several future directions related to 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}. One of the future directions is to explore its potential as a photosensitizer in photodynamic therapy. Another future direction is to study its mechanism of action in more detail, particularly with regard to its interactions with metal ions. In addition, it would be interesting to explore the use of this compound as a building block for the synthesis of new materials with unique properties. Finally, it would be interesting to investigate the use of this compound in the field of bioimaging, particularly for the detection of cancer cells.
Métodos De Síntesis
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} can be synthesized using different methods. One of the commonly used methods is the Sonogashira coupling reaction. In this method, 4-iodo-4'-nitrobiphenyl is reacted with 4-ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction takes place in a solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} has been used in various scientific research applications. It has been used as a fluorescent probe for detecting the presence of metal ions such as copper and mercury. This compound has also been used as a photosensitizer in the field of photodynamic therapy. In addition, it has been used as a building block for the synthesis of other compounds such as dendrimers and polymers.
Propiedades
IUPAC Name |
1-nitro-4-[2-[4-[4-[2-(4-nitrophenyl)ethynyl]phenoxy]phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O5/c31-29(32)25-13-5-21(6-14-25)1-3-23-9-17-27(18-10-23)35-28-19-11-24(12-20-28)4-2-22-7-15-26(16-8-22)30(33)34/h5-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFHZGIALMCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)

![5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B5088339.png)
amino]-4-oxobutanoic acid](/img/structure/B5088356.png)
![1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5088363.png)
![propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B5088368.png)

![ethyl 2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5088381.png)

![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B5088409.png)
![5-{[(4-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5088410.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5088416.png)